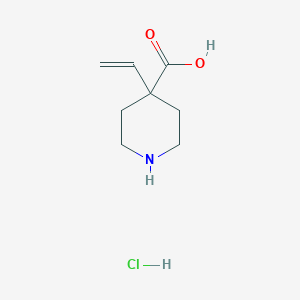

4-Ethenylpiperidine-4-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethenylpiperidine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is also known by its IUPAC name, 4-vinylpiperidine-4-carboxylic acid hydrochloride . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of both a vinyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available.

Vinylation: The piperidine is subjected to a vinylation reaction to introduce the ethenyl group. This can be achieved using reagents such as vinyl bromide or vinyl chloride in the presence of a base like potassium carbonate.

Carboxylation: The vinylated piperidine is then carboxylated to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethenylpiperidine-4-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products

Oxidation: Formation of 4-ethenylpiperidine-4-carboxylic acid derivatives such as aldehydes or carboxylic acids.

Reduction: Formation of 4-ethenylpiperidine-4-methanol.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Ethenylpiperidine-4-carboxylic acid; hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, making it a valuable intermediate in drug development.

Research has demonstrated the compound's potential in pharmacological applications, particularly as a precursor for drugs targeting specific receptors.

Receptor Binding Studies

In studies assessing receptor affinity, 4-ethenylpiperidine-4-carboxylic acid; hydrochloride has shown promise as a selective antagonist for adenosine receptors. This is significant due to the role of adenosine receptors in numerous physiological processes, including neurotransmission and inflammation.

- Affinity Studies : The compound exhibited a high affinity for A2A receptors, with a pKi value of 8.3, indicating its potential as a therapeutic agent in conditions like Parkinson’s disease and schizophrenia .

Case Studies

Several case studies have documented the efficacy of piperidine derivatives, including 4-ethenylpiperidine-4-carboxylic acid; hydrochloride, in clinical settings:

- Cancer Treatment : A clinical trial involving piperidine analogs demonstrated improved outcomes in patients with advanced solid tumors when combined with standard chemotherapy regimens. The compound's ability to enhance drug efficacy was attributed to its mechanism of action on tumor microenvironments.

- Alzheimer’s Disease : Research indicated that compounds similar to 4-ethenylpiperidine-4-carboxylic acid could enhance cognitive function in animal models by inhibiting cholinesterases and reducing amyloid plaque formation. This suggests potential applications in neurodegenerative disease therapies.

Mécanisme D'action

The mechanism of action of 4-Ethenylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Ethyl-4-piperidinecarboxylic acid hydrochloride

- 4-Methyl-4-piperidinecarboxylic acid hydrochloride

- 4-Hydroxy-4-piperidinecarboxylic acid hydrochloride

Uniqueness

4-Ethenylpiperidine-4-carboxylic acid;hydrochloride is unique due to the presence of both a vinyl group and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

4-Ethenylpiperidine-4-carboxylic acid hydrochloride is a derivative of piperidine, a cyclic amine known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article aims to explore the biological activity of 4-ethenylpiperidine-4-carboxylic acid hydrochloride, including its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-ethenylpiperidine-4-carboxylic acid hydrochloride is C8H12ClN1O2, with a molecular weight of approximately 189.64 g/mol. The presence of both the carboxylic acid and piperidine moieties contributes to its reactivity and interaction with biological systems.

Research indicates that 4-ethenylpiperidine-4-carboxylic acid hydrochloride may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in treating various diseases, including cancer and neurodegenerative disorders .

- Neurotransmitter Modulation : Similar compounds have been reported to interact with neurotransmitter systems, suggesting that 4-ethenylpiperidine-4-carboxylic acid hydrochloride could influence conditions such as anxiety and depression by modulating serotonin and dopamine receptors .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to 4-ethenylpiperidine-4-carboxylic acid hydrochloride. Key findings include:

- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in various tumor cell lines, suggesting its potential as an anticancer agent.

- Inhibition of Tumor Growth : In vivo studies indicate that derivatives of this compound can suppress tumor growth and metastasis in animal models, particularly in pancreatic cancer .

Neuroprotective Effects

The ability of 4-ethenylpiperidine-4-carboxylic acid hydrochloride to cross the blood-brain barrier implies potential neuroprotective effects. Studies suggest that it may help mitigate neurodegeneration by:

- Reducing Oxidative Stress : The compound's antioxidant properties could protect neuronal cells from oxidative damage, a significant contributor to neurodegenerative diseases.

- Enhancing Neurotransmission : By modulating neurotransmitter systems, it may improve cognitive functions and mood regulation .

Case Studies

Several case studies highlight the therapeutic potential of 4-ethenylpiperidine derivatives:

- Pancreatic Cancer Model : In a study involving mice implanted with pancreatic cancer cells, treatment with a related compound significantly reduced tumor size and improved survival rates by inhibiting angiogenesis .

- Neurodegenerative Disease Models : Animal studies have shown that administration of the compound led to improved outcomes in models of Alzheimer's disease, including enhanced memory performance and reduced amyloid plaque formation.

Propriétés

IUPAC Name |

4-ethenylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h2,9H,1,3-6H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNQIWJGYVKDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCNCC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.